Methyl 5-bromo-6-chloropicolinate
Overview
Description
Methyl 5-bromo-6-chloropicolinate is a chemical compound with the molecular formula C7H5BrClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Methyl 5-bromo-6-chloropicolinate is 250.48 . The InChI Key is WINGWVOUOFMOJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 5-bromo-6-chloropicolinate is an off-white to pale-yellow to yellow-brown to brown solid . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Agricultural Soil Fumigant : Methyl bromide, a related compound, is widely used in agriculture as a soil fumigant. Studies have shown significant volatilization losses of methyl bromide from treated fields, raising concerns about its environmental impact (Majewski et al., 1995).
Antimicrobial and Antimalarial Applications : Compounds related to Methyl 5-bromo-6-chloropicolinate, such as 6-bromoaplysinopsin, have shown significant antimalarial and antimycobacterial activity in vitro (Hu et al., 2002).
Organic and Coordination Chemistry : The halomethylation of salicylaldehydes, which are structurally similar to Methyl 5-bromo-6-chloropicolinate, has been used to attach functional arms for applications in organic and coordination chemistry (Wang et al., 2006).
Alternatives to Methyl Bromide : Research on chemical alternatives to methyl bromide for soil fumigation has highlighted the need for compounds with a broad spectrum of activity. Methyl 5-bromo-6-chloropicolinate could potentially be explored in this context (Duniway, 2002).
Antiviral Activity : Similar compounds, like 5-substituted 2,4-diaminopyrimidines, have shown marked inhibitory activity against retrovirus replication, highlighting their potential in antiviral therapies (Hocková et al., 2003).
Anaerobic Bacterial Transformations : Certain halogenated aromatic aldehydes, similar in structure to Methyl 5-bromo-6-chloropicolinate, have been shown to undergo transformations by anaerobic bacteria, indicating potential environmental applications (Neilson et al., 1988).
Antitumor Drug Synthesis : The compound has been used as an intermediate in the synthesis of antitumor drugs like Sorafenib, demonstrating its utility in pharmaceutical chemistry (Jian-wen, 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 5-bromo-6-chloropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWGHRWBXIRYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673231 | |
Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-chloropicolinate | |
CAS RN |
1214353-79-3 | |
Record name | Methyl 5-bromo-6-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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